molecular formula C18H20O2 B188988 1,4-Diphenylcyclohexane-1,4-diol CAS No. 32651-20-0

1,4-Diphenylcyclohexane-1,4-diol

Cat. No. B188988
CAS RN: 32651-20-0
M. Wt: 268.3 g/mol
InChI Key: USAODBZLWPXYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenylcyclohexane-1,4-diol, also known as DPCD, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. DPCD is a white crystalline solid that is soluble in organic solvents. It is synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism Of Action

The mechanism of action of 1,4-Diphenylcyclohexane-1,4-diol is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the production of inflammatory mediators. 1,4-Diphenylcyclohexane-1,4-diol has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.

Biochemical And Physiological Effects

1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

1,4-Diphenylcyclohexane-1,4-diol has several advantages for lab experiments, including its ease of synthesis and its ability to act as a starting material for the synthesis of various polymers and copolymers. However, 1,4-Diphenylcyclohexane-1,4-diol has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 1,4-Diphenylcyclohexane-1,4-diol. One direction is the exploration of its potential use as a drug delivery system. Another direction is the investigation of its anti-inflammatory and analgesic effects in human models. Additionally, the development of new synthesis methods and the study of the structure-activity relationship of 1,4-Diphenylcyclohexane-1,4-diol derivatives are also promising areas of research.

Synthesis Methods

1,4-Diphenylcyclohexane-1,4-diol can be synthesized by several methods, including the reaction of cyclohexanone with phenyl magnesium bromide and the reaction of cyclohexanone with bromobenzene in the presence of magnesium. Another method involves the reaction of 1,4-cyclohexanedione with phenyl hydrazine in the presence of a reducing agent. The yield of 1,4-Diphenylcyclohexane-1,4-diol varies with the synthesis method employed.

Scientific Research Applications

1,4-Diphenylcyclohexane-1,4-diol has been studied for its potential applications in various fields, including materials science, pharmacology, and environmental science. In materials science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a starting material for the synthesis of various polymers and copolymers. In pharmacology, 1,4-Diphenylcyclohexane-1,4-diol has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a drug delivery system. In environmental science, 1,4-Diphenylcyclohexane-1,4-diol has been used as a chelating agent for the removal of heavy metals from contaminated water.

properties

CAS RN

32651-20-0

Product Name

1,4-Diphenylcyclohexane-1,4-diol

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1,4-diphenylcyclohexane-1,4-diol

InChI

InChI=1S/C18H20O2/c19-17(15-7-3-1-4-8-15)11-13-18(20,14-12-17)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2

InChI Key

USAODBZLWPXYON-UHFFFAOYSA-N

SMILES

C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O

Canonical SMILES

C1CC(CCC1(C2=CC=CC=C2)O)(C3=CC=CC=C3)O

Other CAS RN

32651-20-0

Origin of Product

United States

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